Cas no 103478-63-3 (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine)

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 化学的及び物理的性質
名前と識別子
-
- Fmoc-N-methyl-D-leucine
- N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-D-leucine
- Fmoc-N-Me-D-Leu-OH
- Fmoc-D-MeLeu-OH
- Fmoc-Nalpha-methyl-D-leucine
- Fmoc-N-Me-D-Leucine
- Fmoc-N-Me-L-D-Leu-OH
- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
- fmoc-d-n-me-leu-oh
- H-N-ME-D-ALA.HCL
- REF DUPL: Fmoc-D-N-Me-Leu-OH
- FMOC-N-ALPHA-METHYL-D-LEUCINE
- N-ALPHA-FMOC-N-ALPHA-METHYL-D-LEUCINE
- FMOC-N-METHYL-D-LEUCINE 98+%
- N-FMoc-N-Methyl-D-leucine, 97%
- Fmoc-N-methyl-D-leucine≥ 99% (HPLC)
- D-Leucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methyl-pentanoic acid
- PubChem18971
- TMA027
- FCH2721615
- Fmoc-N-Me-D-Leu
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
- AKOS015908538
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-leucine
- HY-W011088
- A800748
- Fmoc-N-Me-D-Leu-OH, >=97.0%
- (r)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
- SCHEMBL3728170
- AKOS015837196
- 103478-63-3
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid
- DTXSID40427131
- MFCD00235877
- AMY22568
- PD196793
- F12340
- J-000982
- CS-W011804
- AS-56975
- AC-31991
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-4-methylpentanoic acid
- DB-038040
-
- MDL: MFCD00235877
- インチ: 1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
- InChIKey: BUJQSIPFDWLNDC-HXUWFJFHSA-N
- ほほえんだ: O(C(N(C([H])([H])[H])[C@@]([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 367.17800
- どういたいしつりょう: 367.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 66.8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.1940
- ゆうかいてん: No data available
- ふってん: 537.3±29.0 °C at 760 mmHg
- フラッシュポイント: 278.7±24.3 °C
- 屈折率: 1.581
- ようかいど: Soluble in clear solution (0.3 gram in 2 ml DMF).
- PSA: 66.84000
- LogP: 4.36660
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516840-5g |
Fmoc-N-methyl-D-leucine |
103478-63-3 | 97% | 5g |
$360 | 2024-06-05 | |
TRC | F641008-100mg |
Fmoc-N-Me-D-Leu-OH |
103478-63-3 | 100mg |
$64.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294823A-5g |
Fmoc-D-MeLeu-OH, |
103478-63-3 | 5g |
¥2820.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015394-5g |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine |
103478-63-3 | 98% | 5g |
¥354.00 | 2023-11-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F15180-1g |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine |
103478-63-3 | 97% | 1g |
¥57.0 | 2023-09-07 | |
TRC | F641008-250mg |
Fmoc-N-Me-D-Leu-OH |
103478-63-3 | 250mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | OR963073-5g |
Fmoc-N-methyl-D-leucine |
103478-63-3 | 0.98 | 5g |
£82.00 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026723-5g |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine |
103478-63-3 | 97% | 5g |
¥377 | 2023-09-11 | |
TRC | F641008-1g |
Fmoc-N-Me-D-Leu-OH |
103478-63-3 | 1g |
$98.00 | 2023-05-18 | ||
Apollo Scientific | OR963073-25g |
Fmoc-N-methyl-D-leucine |
103478-63-3 | 0.98 | 25g |
£271.00 | 2024-05-23 |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucineに関する追加情報
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine: A Comprehensive Overview
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, also known by its CAS number 103478-63-3, is a specialized amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a modified version of D-leucine, a naturally occurring amino acid, with a unique substituent that enhances its functionality in various applications. The inclusion of the fluorenylmethoxycarbonyl (Fmoc) group and the methyl substitution provides this molecule with distinctive chemical properties, making it invaluable in modern research and industrial settings.
The structural composition of this compound is characterized by the presence of the Fmoc group, which is a well-known protecting group in peptide synthesis. The Fmoc moiety is attached to the nitrogen atom of the leucine residue, while a methyl group further modifies this nitrogen. This dual modification not only stabilizes the molecule but also imparts specific reactivity, enabling its use in complex chemical reactions. The D configuration of the leucine residue adds another layer of complexity, as it introduces chirality into the molecule, which is crucial for its biological activity.
Recent advancements in synthetic chemistry have led to improved methods for the synthesis and purification of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine. Researchers have explored various strategies to optimize the reaction conditions, ensuring high yields and purity levels. These improvements are particularly important for applications where precise control over molecular structure is essential, such as in drug discovery and biotechnology.
In terms of applications, this compound has found extensive use in peptide synthesis as a building block. The Fmoc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This property makes it ideal for solid-phase peptide synthesis (SPPS), where sequential addition of amino acids is required. Additionally, the methyl substitution on the nitrogen enhances solubility and stability, making it suitable for use in diverse solvent systems.
Recent studies have also highlighted the potential of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine in drug delivery systems. Its unique structure allows for the creation of bioactive molecules with tailored pharmacokinetic profiles. For instance, researchers have investigated its role in developing prodrugs that can be activated upon reaching specific tissues or cellular compartments. This approach not only enhances drug efficacy but also minimizes side effects by reducing systemic exposure.
The chirality introduced by the D configuration of leucine has been leveraged in enantioselective synthesis, where the formation of enantiomerically pure compounds is critical. This compound's ability to induce asymmetry in chemical reactions has made it a valuable tool in asymmetric catalysis, particularly in the synthesis of complex natural products and pharmaceutical intermediates.
In conclusion, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine stands out as a versatile and indispensable molecule in contemporary chemical research. Its unique structural features and functional groups make it a cornerstone in peptide synthesis, drug discovery, and asymmetric catalysis. As ongoing research continues to uncover new applications and optimize its synthesis, this compound will undoubtedly remain at the forefront of scientific innovation.
103478-63-3 (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine) 関連製品
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